5-Nitrobiphenyl-2-amine

Description

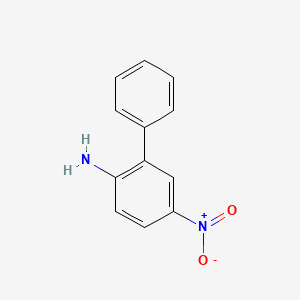

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXYWYRLONTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292485 | |

| Record name | 5-nitrobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29608-75-1 | |

| Record name | 29608-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitrobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-BIPHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Nitrobiphenyl 2 Amine and Its Derivatives

Established Synthetic Pathways for Nitrobiphenylamines

Traditional synthetic routes to nitrobiphenylamines often involve multi-step processes that have been refined over the years. These methods typically focus on the construction of the biphenyl (B1667301) skeleton followed by the introduction or modification of the nitro and amine functionalities.

Cross-Coupling Reactions for Biphenyl Core Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of biphenyl compounds. libretexts.orgorganic-chemistry.orgresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of a wide range of substrates, including those with various functional groups. organic-chemistry.orggoogle.com

In the context of 5-nitrobiphenyl-2-amine synthesis, the Suzuki-Miyaura reaction can be employed to couple a suitably substituted nitro-containing aryl halide with an amino-substituted arylboronic acid, or vice versa. For instance, 2-bromoanilines can be coupled with nitro-substituted arylboronic acids. vulcanchem.com A key advantage of this method is its tolerance to a variety of functional groups, which minimizes the need for protecting groups. researchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Recent advancements have even demonstrated the use of nitroarenes directly as electrophilic coupling partners in Suzuki-Miyaura reactions, proceeding through the cleavage of the Ar–NO2 bond. organic-chemistry.org This innovative approach expands the scope of the reaction and offers a more direct route to nitrobiphenyls. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Catalyst System | Reactants | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(acac)2, BrettPhos | Nitroarene, Arylboronic acid | 1,4-dioxane | K3PO4·nH2O | 130°C | Good to excellent | organic-chemistry.org |

| Pd(PPh3)4 | o-chloronitrobenzene, Phenylboronic acid derivative | Not specified | Not specified | Not specified | 96% | google.com |

| Pd/biphenyl phosphine (B1218219) ligand | ortho-substituted anilines, phenylboro derivatives | Not specified | Not specified | Not specified | Not specified | google.com |

| Pd/arsine ligand | (2-bromophenyl)diphenylarsine, aryl boronic acids | Not specified | Not specified | Not specified | 80-99% | rsc.org |

Reductive Transformations of Nitro Groups to Amine Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a crucial step in the preparation of aminobiphenyls from their nitro precursors. masterorganicchemistry.comorganic-chemistry.org A variety of methods are available for this conversion, ranging from catalytic hydrogenation to the use of metal reductants in acidic media. masterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation: This method utilizes catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comorgsyn.org It is often a clean and efficient method, with water being the only byproduct.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com

Other Reducing Agents: A wide array of other reagents can also be used, including stannous chloride (SnCl2), sodium bisulfite, and hydrazine (B178648) with a palladium catalyst. masterorganicchemistry.comorgsyn.org More recently, metal-free reductions using reagents like diboron (B99234) compounds (e.g., B2pin2) have been developed. doi.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.net For example, certain conditions allow for the selective reduction of one nitro group in a dinitro compound. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| H2, Pd/C | Ethanol, 25–50 p.s.i. | High yield, clean reaction | orgsyn.org |

| Fe, Sn, or Zn in acid | Acidic medium (e.g., HCl) | Classical, cost-effective | masterorganicchemistry.com |

| SnCl2 | Ethanol | pH-neutral, non-aqueous | masterorganicchemistry.com |

| B2pin2, KOtBu | Isopropanol | Metal-free, chemoselective | organic-chemistry.org |

| Hydriodic acid | 90°C | Excellent chemoselectivity | researchgate.net |

Traditional Organic Synthesis Techniques for Substituted Biphenylamine Scaffolds

Beyond cross-coupling and reduction, a variety of traditional organic synthesis techniques contribute to the construction of substituted biphenylamine scaffolds. These methods often involve sequential reactions to build the desired molecular framework. vanderbilt.edu

One classical approach is the Ullmann condensation , which involves the coupling of two aryl halides in the presence of copper. This method has been particularly useful for the synthesis of tetra-ortho-substituted biphenyls. vanderbilt.edu

Another strategy involves the nitration of a pre-formed biphenylamine. For example, o-aminobiphenyl can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group onto the aromatic ring. orgsyn.org The position of nitration is directed by the existing amino group.

Furthermore, diazotization of an amino group followed by a Sandmeyer-type reaction or other transformations can be used to introduce a variety of substituents onto the biphenyl core. For instance, an amine can be converted to a diazonium salt, which can then be reacted with potassium ethyl xanthate to introduce a thio-functional group. vanderbilt.edu These multi-step sequences, while sometimes lengthy, offer a high degree of control over the final substitution pattern of the biphenylamine. vanderbilt.edupublish.csiro.au

Advanced Synthetic Approaches and Innovations

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign methods. This has led to significant innovations in the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the synthesis of nitrobiphenylamines, this translates to the use of greener solvents, catalysts, and reaction conditions.

Key areas of development include:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. doi.orgmdpi.com Some reactions are even being developed under solvent-free conditions. mdpi.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org Cross-coupling reactions, for instance, are generally considered to have good atom economy.

Use of Renewable Resources: While not yet mainstream for this specific compound, there is a broader trend in amine synthesis to explore the use of renewable feedstocks. rsc.org

Development of Environmentally Friendly Nitration Processes: Research has focused on developing nitration procedures that avoid the use of harsh acids. For example, mixtures of HNO3/Ac2O have been used for the nitration of related compounds. researchgate.net

Catalyst Development and Optimization for Selective Transformations

The development of highly efficient and selective catalysts is a major driver of innovation in the synthesis of this compound. rsc.orgsciencedaily.com

Advances in this area include:

Ligand Development for Cross-Coupling: The performance of palladium catalysts in Suzuki-Miyaura reactions is heavily influenced by the choice of ligand. libretexts.org Researchers have developed a wide range of phosphine-based ligands, such as Buchwald's dialkylbiarylphosphines and other specialized ligands, that enhance catalytic activity and allow for the coupling of challenging substrates, including deactivated aryl chlorides. libretexts.orgorganic-chemistry.orggoogle.com Biphenyl-based arsine ligands have also been developed and shown to be effective. rsc.org

Catalysts for Selective Reduction: The development of catalysts that can selectively reduce a nitro group in the presence of other sensitive functional groups is a key area of research. organic-chemistry.orgresearchgate.net This includes the use of specific metal nanoparticles and metal-free organocatalysts. organic-chemistry.orgresearchgate.net For example, V2O5/TiO2 has been used as a heterogeneous and recyclable catalyst for the hydrogenation of nitro compounds under visible light irradiation. organic-chemistry.org

Heterogeneous Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key principle of green chemistry. mdpi.com Research is ongoing to develop robust and recyclable catalysts for both the cross-coupling and reduction steps. organic-chemistry.orgmdpi.com

The continuous development of new catalysts and synthetic methods is paving the way for more efficient, selective, and sustainable routes to this compound and its derivatives, meeting the demands of modern chemical research and industry.

Multi-component Reactions and Tandem Processes for Structural Diversity

The quest for molecular diversity and complexity in organic synthesis has led to the development of powerful strategies such as multi-component reactions (MCRs) and tandem (or cascade) processes. frontiersin.orgorganic-chemistry.orgbeilstein-journals.org These methods are highly valued for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation, thereby reducing waste and purification steps. frontiersin.orgmdpi.com

Tandem Catalysis for Aminobiphenyl Synthesis

Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, are particularly relevant for synthesizing substituted aminobiphenyls. bham.ac.uk A prominent example involves the integration of a cross-coupling reaction with a subsequent transformation. For instance, a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core can be followed by the in-situ reduction of a nitro group to an amine. acs.org Zirconia-supported phosphomolybdic acid stabilized Pd-single atom catalysts have been shown to effectively catalyze such a tandem process, achieving nearly 100% conversion of nitrobiphenyl intermediates to the corresponding aminobiphenyl with 99% selectivity. acs.org

Tandem C/N-difunctionalization of nitroarenes represents another frontier. These methods achieve both the reduction of the nitro group and simultaneous functionalization at a nearby C-H bond. nih.gov For example, the deoxygenation of nitroarenes can generate aryl nitrene intermediates, which can be trapped by nucleophiles to create highly decorated aniline (B41778) derivatives in a modular fashion. nih.gov

Table 1: Examples of Tandem Reactions for Functionalized Biphenyl and Aniline Synthesis

| Tandem Process | Description | Key Advantages | Reference |

|---|---|---|---|

| Suzuki Coupling / Hydrogenation | Palladium-catalyzed C-C bond formation followed by nitro group reduction. | High conversion and selectivity for aminobiphenyls. | acs.org |

| Reductive Heck-Matsuda | One-pot nitro reduction, diazotization, and carbonylative cyclization. | Uses stable nitroarenes as starting materials; avoids isolating sensitive intermediates. | rsc.org |

| Reductive C/N-Difunctionalization | Nitro group reduction coupled with proximal C-H functionalization/annulation. | Modular assembly of highly decorated aniline products from simple nitroarenes. | nih.gov |

| Hock and Friedel–Crafts Reactions | A sequence of photooxygenation, Hock cleavage, and tandem Friedel–Crafts reactions. | Allows for the one-pot synthesis of complex polycyclic aromatic systems. | nih.gov |

Multi-component Reactions (MCRs)

MCRs involve the reaction of three or more starting materials to form a single product that incorporates all or most of the atoms of the reactants. frontiersin.orgresearchgate.net While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs are widely applied to generate diverse libraries of related heterocyclic and aromatic compounds. mdpi.comnih.gov For example, reactions like the Biginelli or Hantzsch synthesis are classic MCRs used to produce dihydropyrimidines and dihydropyridines, respectively, which can be precursors to a wide range of functionalized aromatic systems. organic-chemistry.org The development of novel MCRs provides a pathway to access unique derivatives of the core this compound structure by varying the multiple inputs, offering a rapid route to structural diversity. rsc.org

Regioselective Synthesis and Isomer Control Strategies

The synthesis of a specific polysubstituted aromatic compound like this compound, which has a defined arrangement of functional groups (amino at C2, nitro at C5), requires precise control over regioselectivity. Furthermore, controlling the formation of potential isomers is critical as different isomers can possess vastly different chemical and biological properties. nih.gov

Regioselective Synthesis

Achieving the desired substitution pattern on the biphenyl scaffold is a central challenge. The primary strategies rely on transition-metal-catalyzed cross-coupling reactions and directed C–H activation.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for biphenyl synthesis. researchgate.netresearchgate.net The regiochemistry is explicitly controlled by the substitution pattern of the starting materials. To synthesize the this compound core, one could couple a 2-amino-5-nitrophenyl boronic acid derivative with a simple aryl halide, or conversely, couple a phenylboronic acid with a halo-benzene bearing the 2-amino and 5-nitro substituents. A practical synthesis of 4'-chloro-2-nitrobiphenyl (B3055000), an intermediate for the fungicide Boscalid, demonstrates the power of Suzuki coupling, where 2-bromo-1-nitrobenzene is coupled with 4-chlorophenylboronic acid. researchgate.net

Directed C–H Activation: This strategy involves using a directing group on one of the aromatic rings to guide a transition metal catalyst to a specific C–H bond for functionalization. nycu.edu.tw Functional groups like amides, imidazoles, or carboxylic acids can direct ortho-arylation, providing a powerful tool for regioselective C-C bond formation and building molecular diversity in otherwise difficult-to-functionalize positions. nycu.edu.tw

Cyclocondensation Reactions: Formal [3+3] cyclization reactions, where two three-carbon fragments are combined, offer another route to highly substituted biaryls with predictable regioselectivity based on the design of the building blocks. znaturforsch.com

Isomer Control

Controlling the formation of isomers is crucial, especially when multiple reactive sites are present. In the context of this compound, this pertains to ensuring the correct placement of the nitro and amino groups.

Starting Material Control: The most straightforward method for isomer control is the use of starting materials where the desired substitution pattern is already established. For example, starting with 2-chloro-5-nitroaniline (B146338) and coupling it with a phenylboronic acid derivative ensures the nitro group is at position 5 and the amine at position 2 relative to the point of coupling.

Reaction Condition Optimization: In cases where a reaction can lead to multiple isomers, careful optimization of conditions is necessary. For instance, in the nitration of a 2-aminobiphenyl (B1664054) derivative, the choice of nitrating agent, acid catalyst, temperature, and solvent can significantly influence the ratio of the resulting nitro-isomers. Similarly, studies on the synthesis of therapeutically active molecules like Flupentixol show that the choice of acid catalyst in a key dehydration step dramatically affects the E/Z isomer ratio of the final product. jopcr.com The selective synthesis of twisted metallomacrocycle isomers also highlights how kinetic control can be used to favor the formation of one isomer over another. nih.govnih.gov

Table 2: Comparison of Regioselective Strategies for Biphenyl Synthesis

| Synthetic Strategy | Mechanism | Control of Regioselectivity | Typical Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an organoboron compound with a halide. | Pre-functionalization of starting materials dictates the final substitution pattern. | Widely used for industrial and lab-scale synthesis of various biphenyls. | researchgate.net |

| Directed C–H Activation | A directing group guides a metal catalyst to a specific C–H bond for arylation. | The position of the directing group controls the site of new C-C bond formation. | Synthesis of complex, poly-substituted biaryls. | nycu.edu.tw |

| Bromine–Lithium Exchange | Selective exchange of bromine for lithium on polybrominated biphenyls. | The chemical environment of the bromine atoms determines which one is exchanged. | Modular construction of polysubstituted biphenyls. | beilstein-journals.org |

| Formal [3+3] Cyclocondensation | Reaction of 1,3-dielectrophiles with 1,3-bis(silyloxy)dienes. | The structure of the reacting partners controls the final substitution pattern. | Synthesis of highly functionalized arenes and biaryls. | znaturforsch.com |

Industrial Scale-Up Considerations for Chemical Synthesis

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that prioritize cost, safety, efficiency, and environmental impact. mdpi.com For a compound like this compound, several factors would be critical for successful large-scale production.

Catalyst Cost and Efficiency: Many syntheses for biphenyls rely on expensive palladium catalysts. A key goal for industrial scale-up is to minimize the catalyst loading without sacrificing yield or selectivity. Research into highly active phosphine ligands has enabled the synthesis of 4'-chloro-2-nitrobiphenyl with palladium loadings as low as 0.05 mol%, which is a significant step towards industrial viability. researchgate.net The development of recyclable catalysts is also a major focus.

Raw Material Availability and Cost: The economic feasibility of a large-scale process is heavily dependent on the cost of the starting materials. Syntheses that utilize simple, readily available feedstocks are preferred. nih.gov For example, a process starting from benzene (B151609) and performing nitration and amination steps might be more cost-effective than a route requiring complex, pre-functionalized aromatic rings.

Process Safety and Reaction Conditions: Industrial processes must be safe and robust. Reactions requiring extreme temperatures, high pressures, or highly energetic or toxic reagents are less desirable. For instance, nitration reactions are highly exothermic and require careful thermal management to prevent runaway reactions. researchgate.net The development of processes that operate under mild conditions is a key aspect of green chemistry and industrial safety. researchgate.net A patented route for a related trifluoro-2-aminobiphenyl highlights the advantages of mild reaction conditions and simple process operations for large-scale application. google.com

Yield, Purity, and Purification: Maximizing the yield of the desired product is paramount. Equally important is achieving high purity, as removing side products and isomers can be a costly and time-consuming part of the manufacturing process. mdpi.com Syntheses that are highly regioselective are advantageous as they simplify purification. The development of efficient crystallization or distillation methods to isolate the final product is a critical step in process development.

Environmental Considerations (Green Chemistry): Modern chemical manufacturing aims to minimize environmental impact. This involves choosing less hazardous solvents, reducing waste generation (high atom economy), and designing energy-efficient processes. researchgate.netresearchgate.net MCRs and tandem reactions are inherently aligned with these principles as they reduce the number of synthetic steps and associated waste streams. frontiersin.org

Table 3: Key Considerations for Industrial Scale-Up of Biphenyl Synthesis

| Consideration | Importance in Industrial Scale-Up | Strategy for Optimization |

|---|---|---|

| Catalyst Loading | Reduces cost, especially with precious metals like Palladium. | Develop highly active catalyst systems; optimize catalyst and ligand choice. researchgate.net |

| Reaction Conditions | Ensures process safety and reduces energy consumption. | Design syntheses that run at moderate temperatures and pressures; avoid hazardous reagents. google.com |

| Raw Materials | Directly impacts the final cost of the product. | Select routes that use inexpensive, readily available chemical feedstocks. nih.gov |

| Regioselectivity | Simplifies purification and maximizes the yield of the desired isomer. | Employ highly selective reactions (e.g., specific cross-couplings) or directing groups. mdpi.com |

| Process Steps | Fewer steps reduce time, cost, and waste. | Utilize tandem or multi-component reactions to combine several transformations in one pot. frontiersin.org |

| Waste Reduction | Minimizes environmental impact and disposal costs. | Maximize atom economy; use catalytic instead of stoichiometric reagents; recycle solvents. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Nitrobiphenyl 2 Amine

Electron Transfer and Redox Chemistry of Nitro and Amine Functionalities

The nitro and amine groups on the aromatic framework are redox-active, meaning they can be readily reduced and oxidized, respectively. This capacity for electron transfer is central to the compound's chemical and biological interactions.

The reduction of an aromatic nitro group, such as the one in 5-Nitrobiphenyl-2-amine, is a multi-step process that involves the sequential addition of electrons. nih.gov This transformation can proceed through a six-electron reduction to ultimately form the corresponding amine. nih.gov Along this pathway, several key reactive intermediates are generated. numberanalytics.comthieme-connect.com

The reduction can occur via two primary mechanisms: a radical mechanism involving single-electron transfers or a process of successive two-electron steps. nih.gov

Step 1: Formation of the Nitroso Intermediate: The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso derivative (Ar-N=O). nih.govnumberanalytics.commdpi.com

Step 2: Formation of the Hydroxylamine (B1172632) Intermediate: The nitroso group is subsequently reduced in another two-electron step to yield a hydroxylamine (Ar-NHOH). nih.govnumberanalytics.commdpi.com This step is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect in many cases. nih.gov

Step 3: Formation of the Amine: Finally, the hydroxylamine intermediate undergoes a further two-electron reduction to produce the stable amine (Ar-NH₂). numberanalytics.comresearchgate.net

| Reduction Step | Starting Functional Group | Reactive Intermediate/Product | Electron Change |

|---|---|---|---|

| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-N=O) | + 2e⁻ |

| 2 | Nitroso (Ar-N=O) | Hydroxylamine (Ar-NHOH) | + 2e⁻ |

| 3 | Hydroxylamine (Ar-NHOH) | Amine (Ar-NH₂) | + 2e⁻ |

The primary amine group (-NH₂) of this compound is susceptible to oxidation. The oxidation of primary amines can lead to a variety of products, including imines, nitriles, or other oxygenated species, depending on the oxidant and reaction conditions. researchgate.net For instance, the oxidation of a methylated primary amine can form an imine through a two-electron transfer process. Oxidative dehydrogenation is a recognized route for converting amines into imines and nitriles. researchgate.net

Nitroaromatic compounds are known to undergo redox cycling, a process particularly relevant in biological systems. mdpi.comnih.gov This mechanism is initiated by the single-electron reduction of the nitro group, forming a nitro anion radical (ArNO₂⁻). mdpi.commdpi.com This reaction is often catalyzed by flavoenzymes such as NADPH:cytochrome P-450 reductase. mdpi.comnih.gov

In the presence of molecular oxygen, this highly reactive radical can transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). oup.commdpi.com This futile cycle can repeat, leading to the consumption of reducing equivalents (like NADPH) and the generation of reactive oxygen species, which can cause cellular oxidative stress. mdpi.comvu.lt The tendency of a nitroaromatic compound to engage in redox cycling is related to its single-electron reduction potential. iaea.org

Nucleophilic and Electrophilic Reactions of Aromatic Rings and Substituents

The reactivity of the biphenyl (B1667301) core is significantly influenced by the electronic properties of the attached nitro and amine groups.

The two substituents on this compound have opposing effects on the aromatic rings, directing further electrophilic or nucleophilic attacks.

The Amine Group (-NH₂): As a powerful activating group, the primary amine directs incoming electrophiles to the ortho and para positions relative to itself due to its electron-donating nature. byjus.com

The Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position. numberanalytics.com It also makes the aromatic ring it is attached to more susceptible to nucleophilic aromatic substitution (SNAr) by withdrawing electron density. numberanalytics.comresearchgate.net

The interplay of these groups dictates the position of any further substitution on the biphenyl system. For example, attempts to introduce additional nitro groups onto a related polynitrobiphenyl amine structure showed that the substitution pattern is profoundly influenced by the existing nitro groups on both rings. publish.csiro.au

The primary amine group is a versatile handle for chemical derivatization. byjus.com

N-Acetylation: Primary aromatic amines readily react with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form amides. lumenlearning.com This reaction, known as N-acetylation, converts the amine into an acetamido group (-NHCOCH₃). This derivatization is synthetically useful as it moderates the high reactivity of the amine group. byjus.com The lone pair of electrons on the nitrogen in the resulting acetanilide (B955) interacts with the adjacent carbonyl oxygen, making them less available for donation to the benzene (B151609) ring. byjus.com This reduces the activating effect of the group in subsequent electrophilic substitution reactions. byjus.com

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, often acid-catalyzed, condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). lumenlearning.commasterorganicchemistry.comunizin.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org This intermediate is then protonated and subsequently loses a molecule of water to yield the final imine. unizin.orglibretexts.org The reaction's rate is pH-dependent, often peaking in weakly acidic conditions (pH 4-5). unizin.org

| Reaction Type | Reactant(s) for Amine Group | Product Functional Group | General Purpose |

|---|---|---|---|

| N-Acetylation | Acetyl chloride or Acetic anhydride | Amide (-NHCOCH₃) | Protection/moderation of amine reactivity byjus.com |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base, C=N-R) | Synthesis of C=N double bonds libretexts.org |

Formation of Functionalized Derivatives for Advanced Materials Research

The strategic placement of nitro and amino groups on the biphenyl scaffold makes this compound a valuable building block for synthesizing functionalized derivatives for advanced materials. The development of polyfunctionalized biphenyls is a key area of research for creating new classes of materials, including liquid crystals and optoelectronic devices. vanderbilt.edu

Researchers have focused on synthesizing hexa- and octasubstituted biphenyls with a variety of substituents like halogens, amino, nitro, and alkylthio groups. vanderbilt.edu These complex structures often serve as intermediates for discotic liquid crystal radicals. vanderbilt.edu The synthesis strategy frequently involves the formation of the central biphenyl bond via methods like the Ullmann coupling, especially for sterically hindered tetra-ortho-substituted biphenyls. vanderbilt.edu The amino group in precursors is particularly useful for directing the regioselective introduction of halogens onto the aromatic rings. vanderbilt.edu

Furthermore, derivatives of nitrobiphenyls are instrumental in creating carbazole-based materials. Carbazoles are well-known for their applications as π-extended building blocks in the synthesis of polymers and small molecules with valuable optoelectronic and thermoelectric properties. unimi.it The functionalization extends to nanoparticles, where organic moieties derived from such precursors can be grafted onto surfaces to create novel materials, for instance, ferrimagnetic films using the Langmuir-Blodgett technique. acs.org The development of these materials relies on the ability to control the synthesis of specifically functionalized biphenyl precursors.

| Precursor Type | Derivative | Potential Application | Source |

| Polyhalogenated aminobiphenyls | Hexa- and octasubstituted biphenyls | Discotic liquid crystals | vanderbilt.edu |

| 2-Nitrobiphenyls | Carbazoles | Optoelectronic and thermoelectric polymers/molecules | unimi.it |

| Stilbene-functionalized precursors | Grafted magnetite nanoparticles | Ferrimagnetic films | acs.org |

Intramolecular Cyclization and Rearrangement Pathways

The proximate reactive groups in 2-nitrobiphenyl (B167123) derivatives, including this compound, facilitate a variety of intramolecular reactions, leading to the formation of complex heterocyclic systems. These pathways are fundamental to synthetic organic chemistry for building polycyclic aromatic compounds and other novel heterocycles.

A primary transformation of 2-nitrobiphenyls is their reductive cyclization to form carbazoles. This reaction, often referred to as the Cadogan reaction, is a powerful method for synthesizing this important class of N-heterocycles. unimi.itresearchgate.net The process involves the deoxygenation of the nitro group, which generates a reactive nitrene intermediate that subsequently undergoes intramolecular C-H insertion on the adjacent phenyl ring to form the carbazole (B46965) core. lookchem.com

Several methods have been developed to achieve this transformation. A common approach involves using trivalent phosphorus reagents, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602), to mediate the reductive deoxygenation. researchgate.netlookchem.comacs.org The efficiency of this reaction can be temperature-dependent, with higher-boiling solvents often providing better yields. acs.orgamazonaws.com This method is valued for its straightforward execution and tolerance of a wide range of functional groups. acs.org

Another advanced method utilizes a palladium/phenanthroline catalyst system with phenyl formate (B1220265) acting as a surrogate for carbon monoxide (CO). unimi.it This avoids the need for high-pressure equipment, making the process more accessible. The choice of base is crucial for catalyzing the decomposition of phenyl formate to CO and significantly impacts the reaction's selectivity. unimi.it Research has shown that this catalytic system can provide higher yields of carbazoles compared to methods using pressurized CO. unimi.it

Table of Reductive Cyclization Methods for Carbazole Synthesis

| Reagent/Catalyst | Conditions | Key Features | Source(s) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Reflux in high-boiling solvent (e.g., o-dichlorobenzene) | Convenient, tolerates many functional groups, temperature-dependent yield. | acs.orgamazonaws.com |

| Palladium/Phenanthroline | Phenyl formate as CO surrogate, base catalysis, 160 °C | Avoids high-pressure CO, robust, moisture and air tolerant. | unimi.it |

Beyond cyclization to five-membered rings, nitrobiphenyl precursors can undergo rearrangement and ring expansion to form seven-membered heterocycles like azepines. slideshare.net This transformation also proceeds through the generation of an aryl nitrene intermediate from the nitro group. pharmaguideline.commanchester.ac.uk Instead of intramolecular C-H insertion, the nitrene can rearrange the benzene ring itself, leading to an expanded seven-membered ring system. slideshare.netpharmaguideline.com

The synthesis of azepines from nitroarenes is often achieved under photochemical or reductive conditions. manchester.ac.uknih.gov For instance, irradiating a nitroarene in the presence of a phosphite and an amine can lead to the formation of 3H-azepines in high yield. manchester.ac.uk The aryl nitrene, generated upon deoxygenation of the nitro group, can isomerize to valence tautomers like benzazirine, which are then susceptible to interception by nucleophiles (such as amines) to yield the dearomatized 2-amino-3H-azepine product via ring expansion. nih.gov This method provides a pathway to convert readily available nitroaromatics into complex, poly-substituted azepane heterocycles after a subsequent hydrogenation step. manchester.ac.uk Azepines are important structural motifs in medicinal chemistry, and developing efficient synthetic routes is an active area of research. rsc.org

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Understanding the kinetic and thermodynamic parameters of the reactions involving this compound and related compounds is crucial for optimizing synthetic protocols and predicting product distributions.

Kinetic studies of related nitroaromatic reductions reveal that reaction rates are heavily influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups generally increases the rate of nitro group reduction. mdpi.com The reduction of nitroaromatics is a thermodynamically complex process, and the extent of reduction to the amine can depend significantly on the ambient reduction potential and pH. mdpi.com For example, under certain conditions, the reaction may stop at the hydroxylamine intermediate without proceeding to the final amine product. mdpi.comnih.gov

Recent research has explored novel methods to overcome thermodynamic limitations. For instance, light-driven, photoactivated solid-state reactions have been shown to achieve nearly quantitative yields of aromatic amines from solid nitroarenes at ambient temperatures. rsc.org This approach utilizes a "photon-induced electron tunneling-proton-coupled interface" mechanism, which bypasses conventional thermodynamic barriers and highlights the potential for alternative energy sources to drive these transformations efficiently. rsc.org

Biological and Pharmacological Research Implications of 5 Nitrobiphenyl 2 Amine

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 5-Nitrobiphenyl-2-amine, these studies focus on how altering the chemical structure affects the molecule's efficacy and interaction with biological targets.

The biological activity of derivatives based on the nitrobiphenyl scaffold is highly dependent on the nature and position of chemical substituents. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role in modulating the compound's efficacy.

Research on a series of nitrobiphenyls has demonstrated that the position of substituents can significantly alter their biological effects, such as mutagenicity. For instance, the addition of a methyl group, particularly when positioned ortho to the nitro group (e.g., in 3-methyl-4-nitrobiphenyl), has been shown to decrease the mutagenic activity of the parent compound in S. typhimurium. nih.gov This inhibitory effect is also observed when a methyl group is placed at the 2'-position of the second phenyl ring. nih.gov This suggests that steric hindrance caused by the ortho-methyl group may interfere with the metabolic activation of the nitro group or its interaction with the biological target. nih.gov

Conversely, the introduction of strong electron-withdrawing groups can enhance the biological activity of certain nitroaromatic compounds. While not specific to this compound, studies on other nitroaromatic series have shown a trend where increased electron-withdrawing capability of substituents correlates with higher biological potency. nih.gov This is often attributed to the substituent's effect on the reduction potential of the nitro group, a key step in the bioactivation of many nitroaromatic compounds. nih.gov

| Compound/Derivative | Substituent & Position | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| 4-Nitrobiphenyl (B1678912) | - | Baseline mutagenicity | Metabolic activation of the nitro group |

| 3-Methyl-4-nitrobiphenyl | Methyl group ortho to nitro group | Decreased mutagenicity | Steric hindrance affecting metabolic activation or target binding |

| 2'-Methyl-4-nitrobiphenyl | Methyl group on the second phenyl ring | Decreased mutagenicity | Altered conformation or metabolism |

Molecular Mechanisms of Biological Interaction

Understanding how this compound and its derivatives interact with biological molecules at a molecular level is crucial for elucidating their mechanism of action. This involves studying their binding to receptors and enzymes, their influence on cellular communication, and their potential to act as precursors to active drugs.

The nitroaromatic moiety is a key feature in the interaction of various ligands with protein targets. The nitro group, with its positive electrostatic potential on the nitrogen atom, can participate in so-called "π-hole interactions" with molecules that have lone-pair electrons, such as the oxygen and sulfur atoms found in protein residues. nih.gov These interactions, with energies around -5 kcal/mol, can be significant for the binding affinity and inhibition capabilities of nitroaromatic ligands. nih.gov In the context of this compound, the nitro group could form such stabilizing interactions within the binding pocket of a target protein or enzyme.

Furthermore, derivatives of related structures, such as nitrophenylpiperazines, have been synthesized and evaluated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Kinetic studies of these compounds revealed a mixed-inhibition mechanism, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Although the biphenylamine core is different, these findings illustrate the potential of the nitroaromatic scaffold to serve as a basis for designing enzyme inhibitors.

The biological effects of small molecules are often mediated through the modulation of intracellular signaling pathways. While direct evidence for this compound is limited, related compounds and their metabolic products can influence cellular signaling. For instance, the bio-reduction of nitroaromatic compounds can lead to the generation of reactive nitrogen species, which are related to nitric oxide (NO). NO is a well-known signaling molecule that can activate pathways such as the sGC-cGMP pathway, leading to the activation of other proteins like AMP-activated protein kinase (AMPK). researchgate.net

In a different context, other complex molecules have been shown to alleviate inflammatory injury by inhibiting specific pathways like the cGAS-STING signaling pathway, which is involved in the innate immune response to cytosolic DNA. mdpi.com The activation of this pathway leads to the production of pro-inflammatory cytokines. mdpi.com While speculative, derivatives of this compound could potentially be designed to interfere with components of such signaling cascades, for example, by inhibiting key kinases or protein-protein interactions within the pathway. The characterization of enzymes, linker proteins, and transcription factors that are activated in response to external stimuli provides a roadmap for understanding how compounds might elicit specific biological responses. nih.gov

The nitroaromatic structure is a classic "trigger" for hypoxia-activated prodrugs. nih.gov These prodrugs are inactive compounds designed to be converted into active, cytotoxic agents specifically in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.goveurekaselect.com The 5-nitro group of this compound makes it an ideal candidate for such a strategy.

The bioactivation mechanism relies on the enzymatic reduction of the nitro group, a process that is inhibited by oxygen. eurekaselect.comscielo.br This reduction occurs in a multi-step process:

One-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle."

In hypoxic conditions, the nitro radical can undergo further reduction.

A two-electron reduction yields a nitroso derivative.

A subsequent four-electron reduction produces a highly reactive hydroxylamine (B1172632) species.

A final six-electron reduction results in the corresponding amine. nih.gov

The hydroxylamine and potentially the nitroso intermediates are often the key cytotoxic species, capable of damaging DNA and other cellular macromolecules, leading to cell death. eurekaselect.com This reductive bioactivation has been successfully exploited in cancer therapy, with dinitrobenzamide mustard prodrugs like PR-104A being a prominent example. mdpi.com

| Reduction Stage | Intermediate Species | Number of Electrons | Biological Significance |

|---|---|---|---|

| Initial Prodrug | Aromatic Nitro Group (R-NO₂) | 0 | Inactive, stable |

| Step 1 | Nitro Radical Anion (R-NO₂⁻) | 1e⁻ | Re-oxidized by O₂; key to hypoxic selectivity |

| Step 2 | Nitroso (R-NO) | 2e⁻ | Reactive intermediate |

| Step 3 | Hydroxylamine (R-NHOH) | 4e⁻ | Often the primary cytotoxic species |

| Step 4 | Amine (R-NH₂) | 6e⁻ | Final, less toxic product |

Photochemical Applications in Biological Systems

Nitroaromatic compounds, particularly those based on the ortho-nitrobenzyl structure, are widely used as photolabile protecting groups, or "caging" groups, in biological research. nih.govresearchgate.netresearchgate.net These cages are used to render a bioactive molecule inert until it is released by a pulse of light. This technique allows for precise spatial and temporal control over the release of substances like neurotransmitters, secondary messengers, and ions. nih.govfrontiersin.org

A closely related compound, Tris(4′-nitrobiphenyl)amine , has been developed as a chromophore for two-photon absorption (2PA). nih.gov This molecule exhibits a high 2PA cross-section, making it efficient at absorbing two near-infrared photons simultaneously. This property is highly advantageous for biological applications because near-infrared light penetrates deeper into tissue and is less phototoxic than UV light. nih.goved.ac.uk This nitrobiphenyl derivative has been successfully used for the two-photon triggered "uncaging" of calcium ions (Ca²⁺), demonstrating the utility of the nitrobiphenyl scaffold in creating advanced photochemical tools for studying cellular signaling. nih.gov The photochemical reaction involves the light-induced reduction of the nitro group and rearrangement to release the caged molecule. upenn.edunih.gov The development of such probes allows for sophisticated experiments, such as two-color uncaging, where two different caged compounds can be released independently using different wavelengths of light. nih.gov

Development as Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a molecule upon exposure to light. wikipedia.org This process allows for the controlled release of biologically active compounds with high spatial and temporal precision. mdpi.com The ortho-nitrobenzyl (o-NB) scaffold has been a foundational platform for the development of PPGs. oup.comnih.gov The photochemical release mechanism of o-NB based PPGs involves an intramolecular hydrogen abstraction by the nitro group, leading to the formation of an aci-nitro intermediate, which subsequently releases the caged molecule. oup.com

Derivatives of this compound are a subject of study in the advancement of PPGs. oup.com The aim is to develop PPGs that are excitable in the visible and near-infrared (NIR) regions to reduce the cytotoxicity associated with high-energy ultraviolet light. oup.com The introduction of an amino group as an electron donor in nitrobiphenyl scaffolds creates a "push-pull" system. oup.com This modification can shift the absorption maxima to longer wavelengths, making them suitable for applications requiring deeper tissue penetration and reduced phototoxicity. nih.gov These PPGs can be used to "cage" a wide variety of biologically active molecules, including neurotransmitters, signaling molecules, and even small ions, temporarily inactivating them until their release is triggered by light. mdpi.comacs.org

The versatility of nitrobenzyl-based PPGs allows for the protection of a broad range of functional groups, such as phosphates, carboxylates, carbonates, carbamates, and thiols. wikipedia.org This wide applicability makes them valuable tools in various biological studies, from investigating cell signaling pathways to the controlled activation of therapeutic agents. mdpi.comnih.gov

Two-Photon Absorption (2PA) Properties for Bioimaging Applications

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. ed.ac.uk This phenomenon is particularly advantageous for bioimaging as it allows for the use of near-infrared (NIR) light, which offers deeper tissue penetration, reduced light scattering, and lower phototoxicity compared to one-photon excitation with UV or visible light. nih.gov

Nitrobiphenyl scaffolds featuring amino substituents are designed to exhibit high 2PA cross-sections (σ₂). oup.com The "push-pull" electronic structure, with an electron-donating amino group and an electron-withdrawing nitro group, induces a significant transition dipole moment, which enhances the 2PA response. oup.com This makes these chromophores promising candidates for two-photon fluorescence microscopy (TPM), a high-resolution imaging technique used to visualize cellular and subcellular structures and processes in living tissues. nih.govnjit.edu

The efficiency of a two-photon probe is often evaluated by its two-photon action cross-section (δᵤ), which is the product of the 2PA cross-section (δₐ) and the fluorescence quantum yield (Φf). researchgate.net Research into various chromophores, including those with structures related to nitrobiphenylamine, aims to optimize these parameters for brighter and more efficient bioimaging agents. rsc.orgresearchgate.net The development of probes with large 2PA cross-sections is a key focus in the design of next-generation tools for in vivo imaging. researchgate.net

Optimization of Uncaging Quantum Yields for Biological Studies

The uncaging quantum yield (Φᵤ) is a critical parameter for the practical application of PPGs in biological studies. It represents the efficiency of the photorelease process, i.e., the fraction of absorbed photons that result in the cleavage of the protecting group. oup.com A higher quantum yield means that less light is required to release a certain amount of the bioactive molecule, which is crucial for minimizing light-induced damage to biological samples. oup.com

While shifting the absorption of PPGs to longer wavelengths is desirable, it often leads to a reduction in the uncaging quantum yield. oup.com For instance, some nitrobiphenylamine derivatives, despite having excellent 2PA cross-sections, have shown low uncaging quantum yields, which can limit their application in biological experiments. oup.com A minimum quantum yield of 0.02 has been suggested for a PPG to be considered practical for biological studies. oup.com

Systematic studies are being conducted to understand the factors that influence the uncaging quantum yield of nitrobiphenyl scaffolds. oup.comoup.com Research has shown that the chemical structure of the amino substituent plays a significant role. For example, chromophores incorporating carbazole (B46965) and phenothiazine (B1677639) units as amino substituents have demonstrated higher quantum yields compared to those with diphenylamine (B1679370) substituents. oup.comoup.com The key to enhancing the quantum yield appears to be in controlling the balance between the local n–π* excitation and the charge-transfer excitation within the molecule. oup.comoup.com By fine-tuning the electronic properties of the chromophore, it is possible to design improved PPGs with both red-shifted absorption and high uncaging efficiencies, making them more effective tools for optochemical biology. oup.comresearchgate.net

Exploration of Targeted Therapeutic Strategies Utilizing Nitrobiphenylamine Scaffolds

The unique properties of photoremovable protecting groups (PPGs) based on nitrobiphenylamine scaffolds offer promising avenues for the development of targeted therapeutic strategies. mdpi.com The ability to control the release of a therapeutic agent at a specific site and time using light can significantly enhance the efficacy of a drug while minimizing off-target side effects. scholasticahq.com This approach is particularly relevant in cancer therapy, where the goal is to deliver cytotoxic drugs directly to tumor cells, sparing healthy tissues. scholasticahq.com

The general concept involves attaching a PPG, such as one derived from a nitrobiphenylamine, to a potent drug molecule, rendering it inactive. mdpi.com This "caged" prodrug can then be administered systemically. Upon localization at the target tissue, which can be a tumor, irradiation with light of a specific wavelength cleaves the PPG, releasing the active drug precisely where it is needed. mdpi.comscholasticahq.com The use of two-photon excitation with NIR light is especially advantageous for this application due to its ability to penetrate deeper into tissues. ed.ac.uk

While the direct exploration of nitrobiphenylamine scaffolds in targeted therapy is an emerging field, the principles are well-established with other PPG systems. nih.govnih.gov The development of multifunctional platforms, where the nitrobiphenylamine scaffold is part of a larger construct that may include targeting moieties for specific cell surface receptors, could further enhance the specificity of drug delivery. semanticscholar.org The ongoing research into optimizing the photochemical properties of these scaffolds, such as their uncaging quantum yields and two-photon absorption cross-sections, is crucial for translating these concepts into effective clinical applications. oup.com

Advanced Analytical Methodologies for the Study of 5 Nitrobiphenyl 2 Amine

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 5-Nitrobiphenyl-2-amine, which may be present at trace levels in intricate environmental or biological samples, the choice of chromatographic technique is paramount for achieving the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of aromatic amines due to its versatility and efficiency. helsinki.fi Various HPLC methods, often coupled with different detectors, have been developed for the determination of biphenyl (B1667301) derivatives. For instance, HPLC systems with UV spectrophotometric, electrochemical, and fluorescent detectors have been utilized for the determination of related compounds like 4-aminobiphenyl (B23562) (4-ABP) and 4-nitrobiphenyl (B1678912) (4-NBP). researchgate.net In one study, the limit of detection for 4-NBP using HPLC with UV detection was found to be 4.0 × 10⁻⁷ mol L⁻¹. researchgate.net

The choice of mobile phase and stationary phase is critical in developing a robust HPLC method. For the separation of hydrophilic amines, mixed-mode columns can be employed with LC/MS compatible conditions. helixchrom.com The retention of basic compounds like this compound can be significantly influenced by the pH and composition of the mobile phase. For example, in the analysis of aminopyridine isomers, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer was used. helixchrom.com The separation of adrenergic amines and flavanones in plant extracts has also been achieved using HPLC, demonstrating its broad applicability. nih.gov

Table 1: HPLC Parameters for Analysis of Related Aromatic Amines

| Parameter | Value/Condition | Reference |

| Column | C18 (150 x 4.6 mm i.d., 2.7 µm) | nih.gov |

| Mobile Phase | Water (pH 3 with orthophosphoric acid): Methanol (50:50, v/v) | nih.gov |

| Flow Rate | 0.7 mL min⁻¹ | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Column Temperature | 40°C | nih.gov |

This table presents typical parameters used for the HPLC analysis of a genotoxic impurity, 5-amino-2-chloropyridine, which shares structural similarities with the target compound.

Gas Chromatography (GC) is another powerful technique for the analysis of semi-volatile compounds like nitrobiphenyls. epa.gov It is particularly useful for separating complex mixtures and can be coupled with various detectors for high sensitivity. epa.gov For the analysis of amines, which can be challenging due to their basicity, derivatization is often employed to improve chromatographic behavior. h-brs.denih.gov

Method 8091, developed by the EPA, provides GC conditions for detecting nitroaromatics using wide-bore capillary columns and electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD). epa.gov While specific applications for this compound are not detailed, the methodology for similar compounds is well-established. For instance, the analysis of nitrosamines by GC is a standard procedure, highlighting the technique's capability for nitrogen-containing compounds. epa.gov The use of a dissimilar GC column or a mass spectrometer can be used for secondary confirmation of compound identity. epa.gov

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly effective for the analysis of both inorganic and organic ions. libretexts.org While less common for compounds like this compound, it can be applied to the analysis of aromatic amines. nih.gov Cation-exchange chromatography, a subset of IC, has been successfully used for the simultaneous determination of a range of aromatic amines using amperometric detection. nih.gov This technique offers an alternative approach, particularly when the target analyte can be ionized. The separation of various amines, including aromatic amines, can be achieved using cation exchange chromatography. youtube.com

The principle of IC relies on the interaction of ions in the sample with a stationary phase that has fixed ionic groups. libretexts.org For cation analysis, a cation exchange resin is used. libretexts.org The choice of eluent is critical for achieving good separation. youtube.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged species, including amines. nih.govoadoi.org The separation of biogenic amines and acids has been demonstrated using CE with laser-induced fluorescence (LIF) detection, achieving low limits of detection. nih.govscilit.com The surface of the capillary can be modified to control the electroosmotic flow (EOF) and optimize the separation of either cationic or anionic species. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of compounds. umich.edulibretexts.orgnih.govkhanacademy.orgbohrium.com It is often used to monitor the progress of chemical reactions or for preliminary analysis. umich.edulibretexts.org In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a plate. umich.edulibretexts.org The sample is spotted on the plate, which is then developed in a suitable solvent system. umich.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. khanacademy.org For compounds with a UV-absorbing chromophore, like this compound, visualization can be achieved using UV light. umich.edu

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. They provide detailed information about the molecular framework, functional groups, and the electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the aromatic protons on both phenyl rings, as well as the protons of the amine group. The chemical shift of the amine protons can be variable and is influenced by hydrogen bonding. libretexts.orglibretexts.org The protons on the carbons adjacent to the amine group are typically deshielded and appear at a downfield chemical shift, generally in the range of 2.3-3.0 ppm for alkylamines. libretexts.org In a related compound, this compound (3e), the amine protons appear as a broad singlet at 4.50 ppm in the ¹H NMR spectrum. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons attached to the electron-withdrawing nitro group would be expected to be shifted downfield. Similarly, the carbon atom bonded to the amine group will also have a characteristic chemical shift. In the ¹³C NMR spectrum of this compound (3e), the carbon signals appear at δ 149.8, 139.1, 136.9, 129.3, 128.8, 128.3, 126.6, 126.3, 125.1, and 114.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) | Reference |

| C-5 (bearing NO₂) | 149.8 | rsc.org |

| C-2 (bearing NH₂) | 139.1 | rsc.org |

| C-1' | 136.9 | rsc.org |

| Aromatic CH | 129.3, 128.8, 128.3 | rsc.org |

| Aromatic C | 126.6, 126.3, 125.1 | rsc.org |

| C-1 | 114.0 | rsc.org |

Note: Specific assignments of all carbons are not explicitly provided in the source and are presented here based on the available data.

Mass Spectrometry (MS) for Molecular Identification and Quantification

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. The nominal mass of this compound is calculated to be approximately 214 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the molecular formula C₁₂H₁₀N₂O₂.

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of this compound would be expected to yield characteristic ions. The molecular ion peak ([M]⁺) would be observed at m/z 214. Subsequent fragmentation may involve the loss of the nitro group (NO₂) to produce a fragment at m/z 168, and the loss of the amino group (NH₂) to give a fragment at m/z 198. The fragmentation of the biphenyl backbone would also contribute to the unique mass spectrum, aiding in its unequivocal identification.

For quantitative analysis, techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed. LC-MS allows for the separation of this compound from complex matrices, followed by its sensitive detection and quantification. The use of isotopically labeled internal standards can enhance the accuracy and precision of quantification. nih.govresearchgate.net

Table 1: Expected Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Nominal Mass | 214 u |

| Expected [M]⁺ Peak | m/z 214 |

| Major Fragment Ion ([M-NO₂]⁺) | m/z 168 |

Note: The data in this table is based on theoretical calculations and typical fragmentation patterns for related compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The key functional groups in this compound are the amino group (-NH₂) and the nitro group (-NO₂), both attached to the biphenyl framework. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group typically give rise to strong absorptions around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Note: The data in this table is based on established correlation charts and data for structurally similar compounds. researchgate.netresearchgate.net

X-ray Crystallography for Precise Structural Determination

From these related structures, it is anticipated that the two phenyl rings in this compound would be twisted with respect to each other, with a dihedral angle influenced by the steric hindrance of the ortho-amino group. The nitro group at the 5-position is expected to be nearly coplanar with its attached phenyl ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and the nitro group, would likely play a significant role in the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (between phenyl rings) | 30° - 60° |

| Intermolecular Interactions | N-H···O hydrogen bonds |

Note: This data is hypothetical and based on the crystallographic data of structurally similar molecules. scirp.orgrsc.orgmdpi.comresearchgate.net

In situ Spectroscopy (e.g., Near-Infrared, Raman) for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sample extraction. spectroscopyonline.commt.com These non-invasive methods can provide valuable kinetic and mechanistic information about the synthesis or transformation of this compound.

For instance, during the synthesis of this compound, Raman spectroscopy could be used to monitor the consumption of starting materials and the formation of the product by tracking the appearance and disappearance of characteristic vibrational bands. pnnl.govspectroscopyonline.comaiche.org The unique Raman shifts for the nitro and amino groups, as well as the biphenyl skeleton, would allow for selective monitoring. This real-time data is crucial for reaction optimization, ensuring higher yields and purity. nih.govnih.govspectroscopyonline.com

Electrochemical Detection and Analysis

Electrochemical methods offer sensitive and selective means for the detection and quantification of electroactive species like this compound.

Voltammetric and Amperometric Methods for Trace Analysis

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of this compound. The nitro group is electrochemically reducible, typically undergoing a multi-electron, multi-proton reduction to a hydroxylamine (B1172632) or an amine. The potential at which this reduction occurs can be used for qualitative identification. The peak current in DPV is proportional to the concentration of the analyte, enabling quantitative analysis even at trace levels. nih.govnih.govmdpi.commdpi.com

Amperometry, where a constant potential is applied and the resulting current is measured as a function of time, can also be employed for the sensitive detection of this compound, particularly in flow systems like high-performance liquid chromatography with electrochemical detection (HPLC-ED). nih.govmdpi.com

Application of Advanced Electrode Materials (e.g., Boron-Doped Diamond Film Electrodes)

The performance of electrochemical sensors can be significantly enhanced by using advanced electrode materials. Boron-doped diamond (BDD) electrodes have emerged as a superior alternative to traditional carbon-based electrodes for the detection of various organic pollutants. ankara.edu.trnih.govrsc.orgnih.govresearchgate.net

BDD electrodes offer several advantages, including a wide potential window, low background current, high signal-to-noise ratio, and resistance to fouling. These properties make them particularly well-suited for the analysis of complex samples. The wide anodic and cathodic potential range of BDD electrodes allows for the investigation of redox processes that may be inaccessible with other electrodes. For the analysis of this compound, a BDD electrode could provide improved sensitivity and selectivity for the reduction of the nitro group. ankara.edu.trnih.govrsc.orgnih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are better suited for a particular analytical method. For amines, this often involves reactions that:

Introduce a chromophore or fluorophore: This enhances detection by UV-Visible or fluorescence detectors, respectively, which can significantly lower the limit of detection.

Improve volatility and thermal stability: This is crucial for analysis by gas chromatography (GC), as many amines are polar and not sufficiently volatile for this technique without modification.

Common derivatization reagents for amines in general include acylating agents, silylating agents, and reagents that introduce fluorescent tags such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC). However, the application of these or any other derivatization agents to this compound has not been detailed in the available scientific literature.

The lack of specific derivatization methods for this compound may suggest that for many applications, direct analysis of the compound using sensitive modern analytical instrumentation, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection, provides sufficient sensitivity and selectivity without the need for chemical modification. It is also possible that such methods exist in proprietary industrial applications but have not been published in the public domain.

Therefore, while the principles of amine derivatization are well-established, there are no specific research findings or data tables to present for the derivatization of this compound. Further research would be necessary to develop and validate such methods to potentially improve its analytical determination.

Computational Chemistry and Molecular Modeling of 5 Nitrobiphenyl 2 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wealth of chemical information can be derived. For 5-Nitrobiphenyl-2-amine, QM calculations can elucidate the influence of the electron-withdrawing nitro group and the electron-donating amine group on the biphenyl (B1667301) system.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. semanticscholar.org DFT calculations are used to determine the ground-state electronic structure of this compound, providing key insights into its stability and chemical reactivity. nih.govrsc.org

A primary application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net For a molecule like this compound, the HOMO is typically localized on the more electron-rich portions, such as the amino group and the associated phenyl ring, while the LUMO is often centered on the electron-deficient nitro-substituted ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These descriptors quantify aspects of the molecule's reactivity. A study on the similarly structured 5-nitro-2-fluoroaniline calculated these properties, providing a template for what would be expected for this compound. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: These values are hypothetical, based on typical results for similar molecules, as specific published data for this compound is not available.)

| Parameter | Formula | Predicted Value (Illustrative) | Chemical Significance |

| HOMO Energy | EHOMO | -6.2 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | -2.5 eV | Electron-accepting capacity |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.7 eV | Chemical reactivity, stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.35 eV | Electron-attracting tendency |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 1.85 eV | Resistance to change in electron distribution |

| Chemical Softness | S = 1/η | 0.54 eV-1 | Reciprocal of hardness |

| Electrophilicity Index | ω = χ2 / (2η) | 5.11 eV | Propensity to accept electrons |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would show negative potential (red/yellow) around the oxygen atoms of the nitro group and a positive potential (blue) near the hydrogen atoms of the amino group, indicating sites for electrophilic and nucleophilic attack, respectively. researchgate.net

DFT calculations are highly effective for predicting various spectroscopic properties, including NMR chemical shifts. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govmdpi.com These computed values can then be correlated with experimental chemical shifts to aid in structure verification and assignment of complex spectra. semanticscholar.orgrsc.org